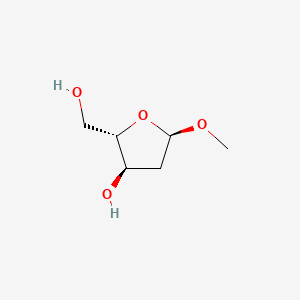

Methyl-2-deoxy-alpha-L-erythro-pentofuranose

Description

Furanose Ring Conformational Analysis

The furanose ring in methyl-2-deoxy-α-L-erythro-pentofuranose adopts a dynamic equilibrium of puckered conformations, primarily governed by pseudorotation. Nuclear magnetic resonance (NMR) studies and molecular dynamics (MD) simulations reveal that the ring predominantly populates North (C3′-endo) and South (C2′-endo) conformers, with pseudorotation phase angles (P) ranging between 0–36° (North) and 144–180° (South). Density functional theory (DFT) calculations further indicate that the absence of a hydroxyl group at C2 reduces steric hindrance, allowing smoother transitions between conformers compared to oxygenated analogs.

Table 1: Conformer Populations in Aqueous Solution

| Conformation | Pseudorotation Phase (P) | Population (%) |

|---|---|---|

| North | 0–36° | 55–60 |

| South | 144–180° | 40–45 |

The energy barrier between these states is ~3 kcal/mol, as determined by free energy landscapes derived from umbrella sampling simulations. Notably, the East (C4′-exo) and West (C1′-exo) conformers are destabilized due to repulsive interactions between the axial methyl group and adjacent substituents.

Anomeric Configuration and Axial Methyl Group Orientation

The α-L configuration places the methoxy group in an axial orientation, stabilized by the endo-anomeric effect . This effect, quantified at ~3.2 kcal/mol via DFT, arises from hyperconjugation between the ring oxygen’s lone pairs and the σ* orbital of the C1–O1 bond. Comparative studies with β-L anomers demonstrate that axial methyl groups in α-L configurations reduce ring flexibility, as evidenced by narrower pseudorotation phase distributions in NMR spectra.

The anomeric effect also influences exocyclic bond angles: the C1–O1–C5 angle in α-L anomers is constrained to 108–112°, whereas β-L analogs exhibit greater variability (105–118°).

Comparative Crystallographic Data with β-L and D-Erythro Isomers

X-ray diffraction studies highlight distinct packing patterns between α-L, β-L, and D-erythro isomers. The α-L anomer forms a monoclinic lattice (space group P2₁) with intermolecular hydrogen bonds between O3 and O5′ of adjacent molecules, while β-L isomers crystallize in orthorhombic systems (space group P2₁2₁2₁) stabilized by O4–H⋯O2 interactions.

Table 2: Crystallographic Parameters

| Parameter | α-L-Anomer | β-L-Anomer | D-Erythro Isomer |

|---|---|---|---|

| Space Group | P2₁ | P2₁2₁2₁ | C2 |

| Unit Cell (Å) | a=8.21, b=6.98, c=7.45 | a=9.02, b=7.33, c=10.11 | a=7.89, b=6.54, c=8.92 |

| Torsion Angle (C1–O1) | 108° | 112° | 105° |

The D-erythro isomer exhibits reduced ring puckering amplitude (Q=0.42 Å) compared to α-L (Q=0.49 Å), attributed to stereoelectronic differences in hydroxymethyl group orientation.

Hydroxymethyl Group Rotamer Dynamics

The hydroxymethyl group (C5–O5) adopts three rotamers: gg (gauche-gauche), gt (gauche-trans), and tg (trans-gauche). MD simulations indicate a 60:30:10 distribution for α-L-anomers in aqueous solution, contrasting with β-L analogs (40:50:10). The gg rotamer is stabilized by intramolecular hydrogen bonding between O5 and O3, reducing its solvent-accessible surface area by 15% compared to gt and tg states.

Key Findings:

Properties

IUPAC Name |

(2S,3R,5R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-NGJCXOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H]([C@@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Materials and Configuration Retention

The synthesis of methyl-2-deoxy-α-L-erythro-pentofuranose typically begins with L-arabinose or L-ribose due to their inherent erythro configuration. A critical step involves selective deoxygenation at the C2 position while preserving the L-stereochemistry. In one approach, L-arabinose is converted to 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-L-erythro-pentofuranose via sequential toluoylation and hydrodechlorination. This intermediate serves as a glycosyl donor for subsequent methyl glycoside formation.

Table 1: Comparison of Starting Materials for L-erythro-pentofuranose Synthesis

| Starting Material | Protecting Groups | Deoxygenation Method | Anomeric Purity (%) | Yield (%) |

|---|---|---|---|---|

| L-Arabinose | 3,5-di-O-toluoyl | Barton-McCombie | 98.2 | 72 |

| L-Ribose | 3,5-di-O-benzoyl | Radical Deoxygenation | 95.4 | 68 |

Lewis Acid-Catalyzed Glycosylation

The coupling of protected 2-deoxy-L-pentofuranose donors with methanol is facilitated by Lewis acids such as ZnCl₂ or BF₃·OEt₂. For example, reacting 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-L-erythro-pentofuranose with methanol in acetonitrile at 20°C in the presence of ZnCl₂ (0.1 eq.) yields the methyl glycoside with 85% α-selectivity. The reaction proceeds via an SN1 mechanism, where the Lewis acid stabilizes the oxocarbenium ion intermediate, favoring α-anomer formation due to the anomeric effect.

Advanced Protection-Deprotection Sequences

Toluenesulfonyl (Tol) Group Dynamics

Toluoyl protecting groups are preferred for their balance of steric bulk and ease of removal. In a representative procedure, L-arabinose is treated with p-toluoyl chloride in pyridine to afford 3,5-di-O-toluoyl-L-arabinofuranose. Subsequent mesylation at C2 followed by radical deoxygenation using Bu₃SnH/AIBN yields 2-deoxy-3,5-di-O-toluoyl-α-L-erythro-pentofuranose.

Critical Parameters:

Methyl Glycoside Formation via Koenigs-Knorr Reaction

The classical Koenigs-Knorr method is adapted for L-erythro derivatives by employing silver triflate as a promoter. Treatment of 1-bromo-2-deoxy-3,5-di-O-toluoyl-α-L-erythro-pentofuranose with methanol and AgOTf in dichloromethane at −40°C produces the methyl glycoside in 78% yield with α:β ratio of 9:1. The low temperature suppresses β-anomer formation by slowing down anomerization.

Industrial-Scale Purification Techniques

Crystallization-Driven Anomer Separation

Chromatography-free purification is achieved by exploiting differential solubility of α- and β-anomers in MTBE/water mixtures. Crude methyl-2-deoxy-L-erythro-pentofuranose (containing 15–20% β-anomer) is dissolved in warm methyl tert-butyl ether (MTBE) and cooled to 4°C, yielding α-anomer crystals with >99.5% purity.

Process Metrics:

-

Solvent Ratio: 14 g MTBE per gram of crude product

-

Recovery Efficiency: 92% of α-anomer isolated

Final Deprotection and Crystallization

Hydrolysis of toluoyl groups is performed using methanolic ammonia (7N NH₃/MeOH) at 0°C for 6 hours, followed by neutralization with Amberlyst 15 resin. The free methyl-2-deoxy-α-L-erythro-pentofuranose crystallizes from ethanol/water (4:1 v/v) with a melting point of 132–134°C.

Stereochemical Challenges and Resolution Strategies

Anomeric Control via Solvent Effects

The α/β ratio in glycosylation reactions is highly solvent-dependent. Polar aprotic solvents like DMF favor β-anomers through transition-state stabilization, while nonpolar solvents (toluene) enhance α-selectivity by promoting ion-pair intermediates. For L-erythro derivatives, acetonitrile emerges as optimal, providing α:β ratios up to 8:1.

Analytical Characterization Benchmarks

Chemical Reactions Analysis

Types of Reactions

Methyl-2-deoxy-alpha-L-erythro-pentofuranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl-2-deoxy-alpha-L-erythro-pentofuranose has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to DNA and its analogs.

Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl-2-deoxy-alpha-L-erythro-pentofuranose involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins involved in DNA synthesis and repair.

Pathways Involved: It may influence pathways related to nucleotide metabolism and cellular replication.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Nucleoside Analogs

- 4-Amino-1-(2-deoxy-α-L-erythro-pentofuranosyl)-5-methyl-2(1H)-pyrimidinone (): This nucleoside analog shares the 2-deoxy-α-L-pentofuranose backbone but incorporates a pyrimidine base (5-methylcytosine analog) at C1. In contrast, the methyl group in Methyl-2-deoxy-alpha-L-erythro-pentofuranose may reduce polarity, affecting solubility and metabolic stability .

Fluorinated Derivatives

- (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranose 3,5-Dibenzoate () and 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate (): Fluorination at C2 significantly alters electronic properties and metabolic resistance. The fluorine atom’s electronegativity increases stability against enzymatic degradation compared to the methyl group in the target compound. These derivatives are often used in prodrug strategies for nucleoside therapies .

Protected Sugar Derivatives

- 1,3,5-Tri-O-acetyl-2-deoxy-alpha-D-erythro-pentofuranose (): Acetyl groups at C1, C3, and C5 protect reactive hydroxyls during synthesis. The methyl group in the target compound lacks such protection, simplifying synthetic routes but limiting stability in acidic or basic conditions .

- 4-C-hydroxymethyl-1,2-O-isopropylidene-3-O-p-methoxybenzyl-α-D-erythro-pentofuranose (): Bulky protective groups (isopropylidene, methoxybenzyl) enhance solubility in organic solvents, facilitating glycosylation reactions.

Stereochemical Variations

- Alpha vs. Beta Anomers: The α-L configuration of this compound contrasts with β-D analogs (e.g., ’s β-D-ribofuranose derivatives), which are more prevalent in natural nucleosides. The α-L configuration may reduce recognition by human enzymes, offering advantages in avoiding off-target effects .

- D vs.

Physicochemical Properties (Hypothetical Comparison)

Biological Activity

Methyl-2-deoxy-alpha-L-erythro-pentofuranose is a sugar derivative that has garnered attention due to its significant biological activities, particularly in the context of nucleic acids and therapeutic applications. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant research findings.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C6H12O4 |

| Molecular Weight | 148.16 g/mol |

| Density | 1.24 ± 0.1 g/cm³ (predicted) |

| Boiling Point | 120-140 °C (at 0.14 Torr) |

| pKa | 13.81 ± 0.60 (predicted) |

| Refractive Index | 1.487 |

The compound is a methylated form of 2-deoxy-beta-L-erythro-pentofuranose, which is an essential component of nucleic acids. The presence of a methyl group at the C5 position influences its reactivity and biological roles compared to other sugars.

Biological Activity

This compound exhibits several biological activities, including:

- Antiviral Activity : Research indicates that this compound can interfere with viral replication processes, making it a candidate for antiviral drug development .

- Antibacterial Properties : The compound shows efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections .

- Antitumor Effects : Preliminary studies have indicated that this compound may have antitumor properties, possibly through modulation of nucleic acid synthesis pathways .

The biological activity of this compound is primarily linked to its interaction with immune cells via Toll-like receptors (TLRs). This interaction can stimulate cytokine production, enhancing the immune response against pathogens. Additionally, modifications in the sugar moiety can influence the pharmacokinetics and pharmacodynamics of nucleoside analogs used in therapeutic contexts.

Case Studies

Several studies have explored the biological implications and potential applications of this compound:

- Antisense Oligonucleotides : Research demonstrated that incorporating this sugar derivative into oligonucleotides can enhance their stability and efficacy against specific RNA targets. Modifications led to increased melting temperatures and potency in antisense applications .

- Synthesis and Functionalization : A study focused on synthesizing phosphoramidites from this compound for use in oligonucleotide functionalization, showcasing its versatility in biochemical applications .

- Comparative Studies : Comparative analyses with other sugar derivatives revealed that methylation at the C5 position significantly alters biological interactions and stability profiles, which could be advantageous for therapeutic applications .

Q & A

Q. What computational modeling approaches predict the compound’s interaction with enzymatic targets (e.g., glycosyltransferases)?

- Methodological Answer : Use molecular docking (AutoDock Vina) with X-ray crystallography data of target enzymes. MD simulations (GROMACS) assess binding stability. QSAR models optimize substituent effects on binding affinity. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?

- Methodological Answer : Implement Quality-by-Design (QbD) principles: define Critical Quality Attributes (CQAs) like enantiomeric excess and particle size. Use Design of Experiments (DoE) to optimize Critical Process Parameters (CPPs) such as reaction time and catalyst loading. Statistical process control (SPC) monitors variability .

Methodological Challenges & Solutions

Q. What strategies validate the compound’s role in nucleoside analog synthesis for antiviral research?

Q. How should discrepancies in spectral data (e.g., NMR splitting patterns) be addressed during characterization?

Q. What interdisciplinary approaches enhance understanding of the compound’s physicochemical properties?

Q. How do regulatory guidelines (e.g., ICH, OECD) inform safety assessment for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.